An In-depth Technical Guide to the Physical Properties of 2,6-Diisopropylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 2,6-Diisopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-diisopropylbenzoic acid. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and relevant biological context.
Core Physical and Chemical Properties
2,6-Diisopropylbenzoic acid, a substituted aromatic carboxylic acid, possesses distinct physical characteristics that are crucial for its handling, formulation, and application in various scientific contexts. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of 2,6-Diisopropylbenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 116-118 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.020 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 3.08 ± 0.10 | ChemicalBook[2] |
| CAS Number | 92035-95-5 | PubChem[1] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like 2,6-diisopropylbenzoic acid.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Protocol: Capillary Method
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Sample Preparation: A small amount of the dry, powdered 2,6-diisopropylbenzoic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
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Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids like 2,6-diisopropylbenzoic acid, boiling point is often predicted as it can be difficult to measure without decomposition. However, a general method for experimental determination is provided.
Protocol: Micro-Reflux Method
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Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube with a boiling chip.
-
Apparatus Setup: The test tube is clamped within a heating block. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.
-
Heating: The sample is heated gently until it boils and a ring of condensing vapor is observed on the walls of the test tube, level with the thermometer bulb.
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Measurement: The temperature is recorded when the thermometer reading stabilizes while the liquid is gently refluxing. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.[4][5]
Solubility is a crucial parameter in drug development, affecting absorption and bioavailability. A general protocol for determining solubility in various solvents is outlined below.
Protocol: Shake-Flask Method
-
Preparation: An excess amount of solid 2,6-diisopropylbenzoic acid is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[6]
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[6]
-
Analysis: The concentration of 2,6-diisopropylbenzoic acid in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6] This concentration represents the solubility of the compound in that solvent at the specified temperature.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of 2,6-diisopropylbenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.
-
Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]
Synthesis and Purification Workflow
A general workflow for the synthesis and purification of an aromatic carboxylic acid like 2,6-diisopropylbenzoic acid is depicted below. This typically involves the carboxylation of a corresponding Grignard or organolithium reagent, followed by purification.
Caption: General workflow for the synthesis and purification of an aromatic carboxylic acid.
Relevant Biological Signaling Pathway
As an aromatic hydrocarbon derivative, 2,6-diisopropylbenzoic acid has the potential to interact with cellular pathways that respond to such compounds. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of cellular responses to a wide range of aromatic hydrocarbons.[2][9][10]
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. 2,6-Diisopropylbenzoic acid | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 3. thinksrs.com [thinksrs.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

